

Cleomiscosin A solubility in DMSO, methanol, and other organic solvents.

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Compound of Interest

Compound Name: *Cleomiscosin A*

Cat. No.: *B052966*

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Cleomiscosin A: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin A, a naturally occurring coumarinolignan, has garnered significant interest in the scientific community for its diverse biological activities, including its anti-inflammatory properties. As with any compound intended for research and potential therapeutic development, understanding its solubility characteristics is paramount. This technical guide provides a comprehensive overview of the solubility of **Cleomiscosin A** in dimethyl sulfoxide (DMSO), methanol, and other common organic solvents. The information presented herein is intended to support researchers in the preparation of stock solutions, formulation development, and the design of in vitro and in vivo studies.

Data Presentation: Solubility of Cleomiscosin A

The solubility of a compound is a critical physical property that dictates its handling, formulation, and bioavailability. The following table summarizes the available quantitative and qualitative solubility data for **Cleomiscosin A** in various organic solvents.

Solvent	Molar Mass (g/mol)	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	78.13	125 mg/mL (323.54 mM)[1]	Requires sonication to achieve this concentration. Hygroscopic DMSO can impact solubility.
1.9 mg/mL (4.92 mM) [2]	Sonication is recommended.		
Methanol	32.04	Slightly soluble[3]	Quantitative data is not readily available.
Chloroform	119.38	Soluble[4]	Quantitative data is not readily available.
Dichloromethane	84.93	Soluble[4]	Quantitative data is not readily available.
Ethyl Acetate	88.11	Soluble[4]	Quantitative data is not readily available.
Acetone	58.08	Soluble[4]	Quantitative data is not readily available.
Acetonitrile	41.05	Slightly soluble (with heating)[3]	Quantitative data is not readily available.
Pyridine	79.10	Slightly soluble[3]	Quantitative data is not readily available.
Water	18.02	543.6 mg/L (estimated)	Poorly soluble in aqueous solutions.

Note on Discrepancies in DMSO Solubility: The significant variation in the reported solubility of **Cleomiscosin A** in DMSO (125 mg/mL vs. 1.9 mg/mL) may be attributable to differences in experimental conditions such as the purity of the compound, the grade and water content of the DMSO used, temperature, and the method of dissolution (e.g., duration and intensity of

sonication). Researchers should empirically determine the optimal concentration for their specific experimental needs.

Experimental Protocols: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following is a generalized protocol that can be adapted for determining the solubility of **Cleomiscosin A**.

Objective: To determine the saturation concentration of **Cleomiscosin A** in a given organic solvent at a specified temperature.

Materials:

- **Cleomiscosin A** (solid, high purity)
- Solvent of interest (e.g., DMSO, methanol, analytical grade)
- Glass vials with screw caps
- Orbital shaker or incubator with shaking capabilities
- Constant temperature bath or incubator
- Analytical balance
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
- Volumetric flasks and pipettes

Procedure:

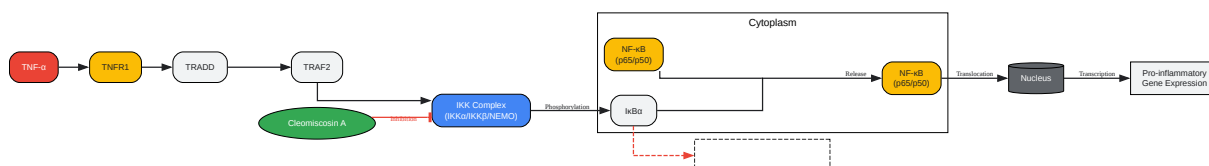
- Preparation of Supersaturated Solutions:

- Add an excess amount of solid **Cleomiscosin A** to a series of glass vials. The amount of excess should be sufficient to ensure that undissolved solid remains at equilibrium.
- Add a known volume of the desired solvent to each vial.
- Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
- Phase Separation:
 - After the equilibration period, allow the vials to stand undisturbed in a constant temperature bath for a sufficient time (e.g., 24 hours) to allow the undissolved solid to sediment.
 - Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
 - Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique.

- Prepare a calibration curve using standard solutions of **Cleomiscosin A** of known concentrations.
- Determine the concentration of **Cleomiscosin A** in the diluted samples by interpolating from the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
 - The average concentration from replicate samples represents the equilibrium solubility of **Cleomiscosin A** in the tested solvent at the specified temperature.

Mandatory Visualization: Signaling Pathway

Cleomiscosin A has been shown to exert its anti-inflammatory effects through the inhibition of Tumor Necrosis Factor-alpha (TNF- α) induced signaling pathways. A key downstream effector of TNF- α is the transcription factor Nuclear Factor-kappa B (NF- κ B), which regulates the expression of numerous pro-inflammatory genes. The following diagram illustrates the proposed mechanism of action for **Cleomiscosin A** in the TNF- α /NF- κ B signaling cascade.



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Caption: Proposed mechanism of **Cleomiscosin A** on the TNF- α /NF- κ B pathway.

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